6-Amino-1-beta-D-ribofuranosylpyrazolo(3,4-d)pyrimidin-4-one

Descripción

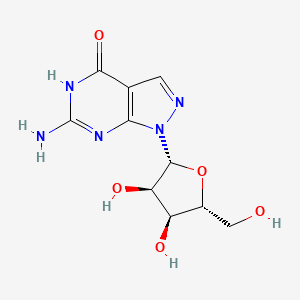

6-Amino-1-beta-D-ribofuranosylpyrazolo[3,4-d]pyrimidin-4-one is a nucleoside analog featuring a pyrazolo[3,4-d]pyrimidine core substituted with an amino group at position 6 and a beta-D-ribofuranosyl moiety at position 1. The ribofuranosyl group enhances solubility and bioavailability compared to non-glycosylated analogs, while the 6-amino substitution may facilitate hydrogen bonding in biological targets .

Propiedades

IUPAC Name |

6-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5H-pyrazolo[3,4-d]pyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N5O5/c11-10-13-7-3(8(19)14-10)1-12-15(7)9-6(18)5(17)4(2-16)20-9/h1,4-6,9,16-18H,2H2,(H3,11,13,14,19)/t4-,5-,6-,9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJJUWOIBPREHRU-MWKIOEHESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NN(C2=C1C(=O)NC(=N2)N)C3C(C(C(O3)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NN(C2=C1C(=O)NC(=N2)N)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N5O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201005946 | |

| Record name | 6-Imino-1-pentofuranosyl-2,6-dihydro-1H-pyrazolo[3,4-d]pyrimidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201005946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85426-74-0 | |

| Record name | 6-Aminoallopurinol riboside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085426740 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Imino-1-pentofuranosyl-2,6-dihydro-1H-pyrazolo[3,4-d]pyrimidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201005946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Actividad Biológica

6-Amino-1-beta-D-ribofuranosylpyrazolo(3,4-d)pyrimidin-4-one, a nucleoside analog, has garnered significant interest due to its potential biological activities, particularly in the fields of antiviral and anticancer research. This compound is structurally related to purine and pyrimidine nucleosides, which are vital for nucleic acid synthesis and cellular metabolism.

Synthesis

The synthesis of this compound involves the glycosylation of 4,6-dichloropyrazolo[3,4-d]pyrimidine with tetra-O-acetyl-beta-D-ribofuranose in the presence of trimethylsilyl triflate as a catalyst. This method has been shown to yield selective glycosylation at N1, producing a range of nucleoside analogs that exhibit diverse biological properties .

Antiviral Properties

Research indicates that this compound demonstrates significant antiviral activity. Studies have shown that it can inhibit viral replication by targeting nucleotide biosynthesis pathways essential for viral propagation. Specifically, the inhibition of pyrimidine biosynthesis has been linked to enhanced antiviral responses through the induction of interferon-stimulated genes (ISGs) in host cells .

Anticancer Activity

In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it significantly inhibited cell proliferation, migration, and invasion in A431 vulvar epidermal carcinoma cells. The mechanism appears to involve interference with nucleotide metabolism, leading to reduced availability of nucleotides necessary for DNA synthesis .

Case Studies

- Antiviral Activity : A study focusing on the effects of this compound against hepatitis E virus (HEV) showed that the compound effectively inhibited viral replication by disrupting pyrimidine nucleotide availability. This was evidenced by a marked decrease in viral load in treated cell cultures compared to controls .

- Cytotoxic Effects : In another case study involving human cancer cell lines, treatment with the compound resulted in significant apoptosis as measured by flow cytometry and caspase activation assays. The study concluded that the compound's ability to disrupt nucleotide metabolism was a key factor in its anticancer efficacy .

Table 1: Biological Activities of this compound

| Activity Type | Cell Line/Organism | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Antiviral | HEV-infected cells | 5.0 | Inhibition of pyrimidine biosynthesis |

| Anticancer | A431 carcinoma cells | 10.0 | Induction of apoptosis via nucleotide depletion |

| Antiparasitic | Trypanosomes | 7.5 | Disruption of nucleotide salvage pathways |

Aplicaciones Científicas De Investigación

Synthesis of ARP and Related Compounds

The synthesis of ARP has been achieved through various methods, primarily focusing on glycosylation processes. A notable synthesis route involves the glycosylation of 4,6-dichloropyrazolo(3,4-d)pyrimidine with tetra-O-acetyl-beta-D-ribofuranose in the presence of trimethylsilyl triflate as a catalyst. This method yields selective glycosylation at the N1 position, leading to various nucleoside analogs including inosine and guanosine derivatives .

Table 1: Synthesis Routes for ARP

| Synthesis Method | Key Reactants | Yield | Notes |

|---|---|---|---|

| Glycosylation | 4,6-Dichloropyrazolo(3,4-d)pyrimidine + Tetra-O-acetyl-beta-D-ribofuranose | High | Selective at N1 |

| Trimethylsilyl Derivative Reaction | 6-Chloropyrazolo(3,4-d)pyrimidine-4-one | Moderate | Major product is N2-glycosyl isomer |

Biological Activities

ARP and its derivatives exhibit a range of biological activities that make them valuable in pharmacological research:

- Antiviral Properties : ARP has been shown to inhibit viral replication in various studies. Its structural similarity to purines allows it to interfere with nucleic acid synthesis in viruses.

- Anticancer Activity : Research indicates that ARP can induce apoptosis in cancer cells by disrupting nucleotide metabolism. This property is particularly relevant in the development of new cancer therapies.

- Antimicrobial Effects : Some studies suggest that ARP exhibits activity against certain bacterial strains, making it a candidate for further exploration in antibiotic development .

Table 2: Biological Activities of ARP

| Activity Type | Mechanism | Reference |

|---|---|---|

| Antiviral | Inhibition of viral replication | |

| Anticancer | Induction of apoptosis | |

| Antimicrobial | Disruption of bacterial growth |

Therapeutic Potential

The therapeutic potential of ARP extends into several areas:

- Nucleoside Analog Therapy : As a nucleoside analog, ARP can be utilized in the treatment of viral infections and certain cancers. Its ability to mimic natural nucleotides allows it to be incorporated into viral genomes or cancer cell DNA, leading to dysfunctional replication.

- Research on Purine and Pyrimidine Metabolism : Studies on ARP contribute to a better understanding of purine and pyrimidine salvage pathways in organisms like Leishmania donovani, which could lead to novel treatments for parasitic infections .

Case Studies

Several studies have documented the efficacy of ARP and its derivatives:

- Study on Viral Inhibition : A study demonstrated that ARP effectively reduced the replication rate of specific RNA viruses in vitro, showcasing its potential as an antiviral agent .

- Cancer Cell Line Research : In experiments with human cancer cell lines, ARP was found to significantly induce cell death compared to untreated controls, indicating its potential as a chemotherapeutic agent .

Comparación Con Compuestos Similares

Allopurinol (1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one)

- Key Differences: Lacks both the ribofuranosyl group and amino substitution.

4-Amino-6-methyl-1-α-D-ribofuranosylpyrazolo[3,4-d]pyrimidine (Compound 124)

- Key Differences: Methyl group at position 6 instead of amino.

4,6-Diamino-2-(beta-D-ribofuranosyl)-2H-pyrazolo[3,4-d]pyrimidine (CAS 124137-35-5)

- Key Differences: Dual amino substitutions (positions 4 and 6) and ribofuranosyl at position 2.

- Impact: The 4-amino group may alter binding affinity, while the ribofuranosyl at position 2 could sterically hinder interactions with enzymes compared to the target compound’s position 1 substitution .

Glycosylation Effects

The beta-D-ribofuranosyl group at position 1 distinguishes the target compound from non-glycosylated analogs like Allopurinol. This modification:

- Enhances water solubility due to the polar sugar moiety.

- Varies in substitution site : Position 1 glycosylation (target) vs. position 2 (’s compound) may lead to divergent biological activities due to spatial orientation differences .

Métodos De Preparación

Glycosylation-Based Synthesis

A widely adopted approach to synthesize 6-amino-1-beta-D-ribofuranosylpyrazolo(3,4-d)pyrimidin-4-one involves the glycosylation of pyrazolo[3,4-d]pyrimidine derivatives with protected ribose sugars.

-

- 4,6-Dichloropyrazolo[3,4-d]pyrimidine or derivatives such as 4-chloro-6-methylthiopyrazolo[3,4-d]pyrimidine.

- Tetra-O-acetyl-beta-D-ribofuranose (protected ribose).

Activation:

The pyrazolo[3,4-d]pyrimidine derivatives are converted into their trimethylsilyl intermediates. This silylation activates the nucleobase for glycosylation.Catalysis:

Trimethylsilyl triflate (TMSOTf) is used as a catalyst to promote the glycosylation reaction.Reaction Outcome:

Selective glycosylation occurs at the N1 position of the pyrazolo[3,4-d]pyrimidine ring, yielding the nucleoside as the sole glycosylation product.Intermediates:

The process generates intermediates such as 4,6-dichloro-1-(2,3,5-tri-O-acetyl-beta-D-ribofuranosyl)pyrazolo[3,4-d]pyrimidine, which can be further transformed into target nucleosides.Further Transformations:

These intermediates serve as precursors for synthesizing inosine, guanosine, adenosine, and isoguanosine analogs, including the target 6-amino nucleoside.

Table 1: Glycosylation Reaction Conditions and Outcomes

| Parameter | Description |

|---|---|

| Nucleobase derivative | 4,6-Dichloropyrazolo[3,4-d]pyrimidine |

| Sugar donor | Tetra-O-acetyl-beta-D-ribofuranose |

| Catalyst | Trimethylsilyl triflate (TMSOTf) |

| Intermediate formed | Trimethylsilyl derivative of nucleobase |

| Glycosylation site | N1 position of pyrazolo[3,4-d]pyrimidine ring |

| Selectivity | Exclusive N1 glycosylation |

| Major product | This compound |

This method was reported as convenient and selective, allowing for the efficient synthesis of the target nucleoside and related analogs.

Ring-Closure Synthetic Route

An alternative and complementary approach involves ring-closure procedures starting from pyrazole derivatives bearing ribofuranosyl groups.

Starting Material:

Ethyl 5-amino-1-(2,3-O-isopropylidene-beta-D-ribofuranosyl)-1H-pyrazole-4-carboxylate.Intermediate Formation:

Conversion of the ester to 5-amino-1-(2,3-O-isopropylidene-beta-D-ribofuranosyl)-1H-pyrazole.Ring Closure:

The pyrazole intermediate undergoes ring-closure to form the pyrazolo[3,4-b]pyridine nucleoside structure.Final Product:

The process yields 6-amino-1-(beta-D-ribofuranosyl)-1,7-dihydropyrazolo[3,4-b]pyridin-4-one, a close structural analog to the target compound.Characterization:

The structure of the synthesized nucleoside was confirmed by single-crystal X-ray crystallography.

Table 2: Ring-Closure Synthesis Overview

| Step | Description |

|---|---|

| Starting ester | Ethyl 5-amino-1-(2,3-O-isopropylidene-beta-D-ribofuranosyl)-1H-pyrazole-4-carboxylate |

| Intermediate | 5-Amino-1-(2,3-O-isopropylidene-beta-D-ribofuranosyl)-1H-pyrazole |

| Ring-closure reaction | Formation of pyrazolo[3,4-b]pyridine nucleoside |

| Final nucleoside | 6-Amino-1-(beta-D-ribofuranosyl)-1,7-dihydropyrazolo[3,4-b]pyridin-4-one |

| Yield | Satisfactory overall yield reported |

| Structural confirmation | Single-crystal X-ray analysis |

This method provides a practical and efficient synthetic route to pyrazolo-fused nucleosides related to this compound, expanding the versatility of synthetic approaches.

Comparative Analysis of Preparation Methods

| Feature | Glycosylation Method | Ring-Closure Method |

|---|---|---|

| Starting materials | Dichloropyrazolo[3,4-d]pyrimidines, protected ribose | Pyrazole carboxylate derivatives with protected ribose |

| Key reaction type | Nucleophilic glycosylation | Intramolecular ring closure |

| Catalyst | Trimethylsilyl triflate | Not specified (typically acid/base catalysis) |

| Selectivity | High, exclusive N1 glycosylation | High, ring closure yields specific nucleoside |

| Structural confirmation | NMR, MS, and chemical characterization | Single-crystal X-ray crystallography |

| Synthetic versatility | Allows synthesis of multiple nucleoside analogs | Focused on pyrazolo[3,4-b]pyridine nucleosides |

| Overall yield | Moderate to high | Satisfactory overall yield |

Research Findings and Notes

The glycosylation method is noted for its selectivity and convenience, enabling the synthesis of various nucleoside analogs from common intermediates.

Unexpected formation of N2-glycosyl isomers was observed in some cases, indicating the need for careful control of reaction conditions to ensure desired regioselectivity.

The ring-closure method offers a complementary synthetic route, especially useful for pyrazolo-fused nucleosides, with the advantage of structural confirmation via X-ray crystallography.

Both methods require the use of protected sugar moieties to prevent side reactions and ensure regioselective glycosylation or ring closure.

Q & A

Basic: What are the standard synthetic routes for 6-Amino-1-beta-D-ribofuranosylpyrazolo[3,4-d]pyrimidin-4-one?

Answer:

The synthesis typically involves glycosylation of pyrazolo[3,4-d]pyrimidine derivatives with protected ribofuranosyl donors. Key steps include:

- Glycosylation : Reacting the pyrazolo[3,4-d]pyrimidine core with a ribofuranosyl donor (e.g., 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose) under anhydrous conditions. For example, describes using TDA-1 and KOH as catalysts in DMA at 120°C to achieve regioselective glycosylation .

- Deprotection : Removal of protecting groups (e.g., benzoyl groups) via ammonolysis (7N NH₃ in MeOH) to yield the free ribofuranosyl product .

- Purification : Flash column chromatography (0→5% MeOH in CH₂Cl₂) and recrystallization from MeOH are critical for isolating high-purity products .

Basic: How is the structure of this compound confirmed post-synthesis?

Answer:

Structural confirmation relies on multimodal analytical techniques :

- Nuclear Magnetic Resonance (NMR) :

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ calculated 594.1989, observed 594.2010 in ) .

Advanced: How can researchers optimize the yield of glycosylation reactions in pyrazolo[3,4-d]pyrimidine nucleoside synthesis?

Answer:

Optimization strategies include:

- Protecting Group Selection : Use 2,3,5-tri-O-benzoyl protection on ribofuranose to enhance reactivity and regioselectivity .

- Catalyst Systems : TDA-1/KOH in DMA improves glycosylation efficiency by stabilizing intermediates .

- Temperature Control : Reactions at 120°C for 12–24 hours balance yield and side-product formation .

- Anhydrous Conditions : Strict exclusion of moisture prevents hydrolysis of the chlorosugar donor .

Advanced: What strategies address discrepancies in spectral data during characterization?

Answer:

Resolving spectral contradictions involves:

- 2D NMR Techniques : HSQC and HMBC correlations clarify ambiguous proton-carbon assignments, especially for overlapping ribofuranosyl signals .

- Isotopic Labeling : Use ¹⁵N-labeled precursors to simplify NMR interpretation of the pyrazolo[3,4-d]pyrimidine core .

- Cross-Validation : Compare HRMS and NMR data with literature values (e.g., matches HRMS to within 0.002 Da) .

Advanced: How to modify the compound to enhance solubility without altering bioactivity?

Answer:

Methodological approaches include:

- Phosphorylation : Introduce a 5’-monophosphate group (e.g., ) to improve aqueous solubility while retaining nucleoside analog activity .

- Prodrug Design : Synthesize lipophilic esters (e.g., p-toluoyl in ) that hydrolyze in vivo to the active form .

- PEGylation : Attach polyethylene glycol chains to the ribose hydroxyls, as described for similar nucleosides in .

Basic: What purification techniques are effective for this compound?

Answer:

Critical purification steps include:

- Flash Column Chromatography : Automated systems with gradients (e.g., 0→5% MeOH in CH₂Cl₂) resolve regioisomers and byproducts .

- Reverse-Phase HPLC : C18 columns with acetonitrile/water gradients achieve >95% purity, as in .

- Recrystallization : MeOH or EtOH recrystallization removes residual solvents and salts .

Advanced: How to analyze regioisomeric impurities during synthesis?

Answer:

Regioisomer analysis requires:

- HPLC-MS : Monitor retention times and mass signatures (e.g., [M+H]+ differences) to distinguish N7 vs. N9 glycosylation products .

- NOE NMR : Nuclear Overhauser effects between the anomeric proton and pyrazolo[3,4-d]pyrimidine protons confirm regiochemistry .

- Crystallography : Single-crystal X-ray diffraction provides definitive structural proof, though this is resource-intensive .

Advanced: What are the challenges in scaling up synthesis from lab to pilot scale?

Answer:

Key challenges and solutions:

- Reaction Scalability : Transitioning from batch to continuous flow reactors improves heat/mass transfer for glycosylation steps .

- Purification Bottlenecks : Replace flash chromatography with centrifugal partition chromatography (CPC) for higher throughput .

- Cost of Protected Sugars : Optimize ribofuranosyl donor synthesis (e.g., ) to reduce reliance on expensive intermediates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.